molecular formula C6H8N2O3S B2959344 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide CAS No. 1355179-25-7

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B2959344
CAS No.: 1355179-25-7
M. Wt: 188.2
InChI Key: OAJXBZORBVBLRG-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C6H8N2O3S. It is characterized by a pyridine ring substituted with a methyl group, a keto group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-ketoester with an amine and a sulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the presence of both a methyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, while the sulfonamide group can improve its solubility and reactivity .

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJXBZORBVBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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